(4E)-5-[4-(benzyloxy)-3-methoxyphenyl]-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione
Description
This compound is a pyrrolidine-2,3-dione derivative featuring a benzyloxy-methoxyphenyl group at position 5, a hydroxy-methylidene moiety linked to a 5-methylfuran ring at position 4, and a 5-methyl-1,2-oxazolyl substituent at position 1. Pyrrolidine-2,3-diones (also known as pyrrolidinediones) are structurally versatile scaffolds with demonstrated bioactivity, including antimicrobial, antiviral, and enzyme-inhibitory properties .
Properties
Molecular Formula |
C28H24N2O7 |
|---|---|
Molecular Weight |
500.5 g/mol |
IUPAC Name |
4-hydroxy-2-(3-methoxy-4-phenylmethoxyphenyl)-3-(5-methylfuran-2-carbonyl)-1-(5-methyl-1,2-oxazol-3-yl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C28H24N2O7/c1-16-9-11-21(36-16)26(31)24-25(30(28(33)27(24)32)23-13-17(2)37-29-23)19-10-12-20(22(14-19)34-3)35-15-18-7-5-4-6-8-18/h4-14,25,32H,15H2,1-3H3 |
InChI Key |
GFQCIVYTSJTUPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)C5=NOC(=C5)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-5-[4-(benzyloxy)-3-methoxyphenyl]-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as benzyloxy and methoxyphenyl derivatives, followed by their coupling with other functional groups under controlled conditions. Common reagents used in these reactions include strong bases, acids, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
(4E)-5-[4-(benzyloxy)-3-methoxyphenyl]-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary, with temperature, solvent, and reaction time being critical factors.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. The presence of the pyrrolidine core and various functional groups may enhance the compound's ability to inhibit tumor growth. For instance, derivatives of pyrrolidine have been shown to interfere with cancer cell proliferation by targeting specific molecular pathways associated with tumorigenesis .
Antioxidant Activity
The incorporation of methoxy and hydroxy groups in the structure suggests potential antioxidant properties. Studies have demonstrated that compounds with similar functional groups can scavenge free radicals, thus protecting cells from oxidative stress and reducing the risk of chronic diseases .
Neuroprotective Effects
Given the presence of the oxazole moiety, there is potential for neuroprotective applications. Compounds with oxazole rings have been investigated for their ability to modulate neuroinflammatory processes and provide neuroprotection in models of neurodegenerative diseases .
Organic Electronics
The unique electronic properties of the compound make it a candidate for organic electronic applications. Its ability to form stable π-stacking interactions could be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research into similar compounds has shown promising results in enhancing charge transport properties in these materials .
Polymer Chemistry
Incorporating this compound into polymer matrices can improve the mechanical and thermal properties of materials. The functional groups allow for better compatibility with various polymers, potentially leading to new composite materials with enhanced performance characteristics .
Synthetic Pathways
The synthesis of (4E)-5-[4-(benzyloxy)-3-methoxyphenyl]-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione can be achieved through multi-step organic synthesis techniques involving condensation reactions and functional group modifications. Detailed methods have been documented in literature, showcasing efficient synthetic routes that yield high purity products suitable for further application studies .
Characterization Techniques
Characterization of the compound typically involves techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to ascertain its structural integrity and confirm functional group presence. These analytical methods are crucial for understanding the compound's behavior in various applications .
Case Studies
Mechanism of Action
The mechanism of action of (4E)-5-[4-(benzyloxy)-3-methoxyphenyl]-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The compound’s structural complexity distinguishes it from simpler pyrrolidine-2,3-dione derivatives. Key comparisons include:
The 5-methylfuran and oxazolyl groups introduce steric bulk and electron-rich regions, which may influence binding specificity .
Physicochemical and Crystallographic Properties
The compound’s crystallinity and hydrogen-bonding patterns can be inferred from related structures:
- Hydrogen-bonding networks : Analogous pyrrolidine-2,3-diones form dimers or chains via N–H···O and O–H···O interactions .
- Thermal stability : Methylfuran and oxazolyl substituents likely increase melting points (>200°C) compared to alkyl-substituted derivatives .
Crystallographic tools like SHELXL and SIR97 have been critical in resolving similar structures, suggesting the target compound’s geometry could be accurately modeled using these programs.
Biological Activity
The compound (4E)-5-[4-(benzyloxy)-3-methoxyphenyl]-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione is a complex organic molecule that has garnered interest for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a unique arrangement of functional groups that may contribute to its biological activity. The presence of a pyrrolidine ring combined with various aromatic and heterocyclic components suggests potential interactions with biological targets.
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities, including:
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells.
- Antimicrobial Effects : There is evidence pointing to its potential effectiveness against certain bacterial strains.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, which could be significant in therapeutic contexts.
The mechanism by which (4E)-5-[4-(benzyloxy)-3-methoxyphenyl]-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione exerts its effects likely involves interactions with various molecular targets, including:
- Receptor Binding : The compound may bind to specific receptors involved in cancer progression or inflammation.
- Enzyme Modulation : It may inhibit enzymes related to tumor growth or microbial resistance.
- Signal Transduction Pathways : The compound could influence pathways such as apoptosis and cell cycle regulation.
Case Studies and Experimental Data
-
Anticancer Activity :
- A study evaluated the cytotoxic effects of related compounds on human cancer cell lines. It was found that derivatives similar to our compound showed significant inhibition of cell viability in various cancer models, suggesting a potential anticancer effect .
- Another experiment demonstrated that compounds with similar structures inhibited migration and invasion in hepatocellular carcinoma (HCC) cells, indicating a possible role in metastasis suppression .
- Antimicrobial Activity :
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic routes are recommended for synthesizing this compound?
The synthesis typically involves multi-step reactions with careful protection of reactive groups. For example, similar pyrrolidine-2,3-dione derivatives are synthesized via refluxing intermediates in DMF-acetic acid mixtures, followed by recrystallization to isolate the product . Multi-step protocols from core templates (e.g., 1,5-diarylpyrazole scaffolds) are also applicable, requiring optimization of reaction time, temperature, and stoichiometric ratios .
Q. How can purity and structural integrity be confirmed post-synthesis?
- Analytical Methods : Use NMR (¹H/¹³C) to confirm hydrogen/carbon environments, especially for the methylidene and oxazole groups .
- Crystallography : Single-crystal X-ray diffraction resolves stereochemistry and validates bond angles/distances .
- Chromatography : HPLC with UV detection ensures purity (>95%) by identifying residual solvents or byproducts .
Q. Which solvent systems are optimal for recrystallization?
Mixed solvents like DMF-acetic acid or DMF-ethanol are effective for recrystallizing similar heterocyclic compounds, balancing solubility and polarity to yield high-purity crystals .
Q. What analytical techniques characterize the furan and oxazole moieties?
Q. How to optimize reaction yields during synthesis?
Key factors include:
- Catalyst Selection : Gold(I) catalysts enhance regioselectivity in cyclization steps .
- Temperature Control : Reflux conditions (80–100°C) improve kinetics for heterocycle formation .
Advanced Research Questions
Q. What computational strategies predict bioactivity?
Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to target receptors (e.g., cannabinoid or hypoglycemic receptors). Density Functional Theory (DFT) calculates electrostatic potential surfaces to identify reactive sites .
Q. How to resolve contradictions between theoretical and experimental spectroscopic data?
Cross-validate using:
- DFT Calculations : Compare computed ¹³C NMR shifts with experimental data to identify discrepancies in substituent effects .
- Mass Spectrometry : High-resolution MS confirms molecular ions, ruling out alternative structures .
Q. What challenges arise in synthesizing the methylidene group?
- Side Reactions : Uncontrolled aldol condensation may occur. Mitigate via low-temperature reactions and protective groups (e.g., TBS for hydroxyl groups) .
- Monitoring : Use TLC/HPLC to track reaction progress and isolate intermediates .
Q. How to design SAR studies for derivatives?
Q. How to analyze stereochemical configuration using crystallography?
Refinement software (e.g., SHELXL) processes X-ray data to assign absolute configurations (R/S). For example, the (4E)-stereochemistry is confirmed via torsional angles between the pyrrolidine and methylidene groups .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
